molecular formula C7H14ClNO3 B8104920 methyl (2S,4S)-4-hydroxypiperidine-2-carboxylate hydrochloride

methyl (2S,4S)-4-hydroxypiperidine-2-carboxylate hydrochloride

Cat. No.: B8104920
M. Wt: 195.64 g/mol
InChI Key: ZZQYALUPYHIFSA-GEMLJDPKSA-N
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Description

Methyl (2S,4S)-4-hydroxypiperidine-2-carboxylate hydrochloride is a piperidine-based chiral compound characterized by hydroxyl and methyl ester functional groups at the 4S and 2S positions, respectively. Its molecular formula is C₇H₁₄ClNO₃, with a molecular weight of 195.64 g/mol (CAS: 175671-43-9) . The hydrochloride salt enhances its solubility in polar solvents, making it suitable for pharmaceutical research. This compound is typically used as a synthetic intermediate in medicinal chemistry, particularly for developing bioactive molecules targeting neurological and metabolic disorders.

Properties

IUPAC Name

methyl (2S,4S)-4-hydroxypiperidine-2-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO3.ClH/c1-11-7(10)6-4-5(9)2-3-8-6;/h5-6,8-9H,2-4H2,1H3;1H/t5-,6-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZQYALUPYHIFSA-GEMLJDPKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC(CCN1)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H]1C[C@H](CCN1)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Late-Stage Hydroxylation of Piperidine Carboxylates

Patent CN108047125A demonstrates the feasibility of introducing methyl groups via cyanopiperidine hydrolysis, followed by esterification and resolution. Adapting this approach, hydroxylation could occur post-esterification using oxidizing agents such as hydrogen peroxide or meta-chloroperbenzoic acid (mCPBA). For example, oxidation of a 4-methyl precursor (e.g., 4-methylpiperidine-2-carboxylate) with hydrogen peroxide in acetic acid may yield the 4-hydroxypiperidine derivative, though regioselectivity must be carefully controlled.

Stereoselective Ring Formation

An alternative route involves constructing the piperidine ring with pre-installed hydroxyl and carboxylate groups. Cyclization of δ-amino alcohols or δ-amino acids, as reported in analogous syntheses, could provide direct access to the target scaffold. For instance, reductive amination of a keto-acid precursor (e.g., 4-ketopiperidine-2-carboxylic acid) using sodium cyanoborohydride may yield the cis-diol configuration, though diastereoselectivity remains a challenge.

Critical Reaction Steps and Optimization

Hydrolysis and Esterification

The conversion of nitriles to carboxylic acids is a cornerstone of piperidine carboxylate synthesis. In Patent CN108047125A, 4-methyl-2-cyanopiperidine undergoes reflux with 6N hydrochloric acid to yield 4-methyl-2-piperidinecarboxylic acid hydrochloride (88% yield). Subsequent esterification with ethanol and thionyl chloride produces the ethyl ester hydrochloride (44% yield over two steps). Adapting this for methyl ester formation, methanol and thionyl chloride would replace ethanol, though milder conditions may be necessary to prevent transesterification.

Table 1: Comparative Esterification Conditions

Ester TypeReagent SystemTemperatureYieldSource
EthylEthanol/SOCl₂Reflux44%Patent
Methyl*Methanol/SOCl₂0–10°CExtrapolated

*Theoretical conditions for methyl ester adaptation.

Cis-Trans Isomer Separation

The separation of cis and trans isomers of 4-substituted piperidine carboxylates is critical for stereochemical purity. Patent achieves this via solvent pulping with methyl tert-butyl ether (MTBE) and ethanol, yielding trans-4-methyl-2-ethyl piperidinecarboxylate hydrochloride with >98% purity. For the target compound, similar pulping with MTBE/methanol mixtures could isolate the desired (2S,4S) isomer, though solubility differences due to the hydroxyl group may necessitate adjusted solvent ratios.

Stereochemical Resolution Using Chiral Acids

The enantiomeric excess (ee) of the final product depends on the resolution step. Patent employs L-tartaric acid to resolve trans-4-methyl-2-ethyl piperidinecarboxylate, achieving 98% ee after recrystallization. Applying this to methyl (2S,4S)-4-hydroxypiperidine-2-carboxylate, diastereomeric salt formation with L-tartaric acid in acetone/ethanol mixtures would preferentially crystallize the (2S,4S) enantiomer.

Key Parameters for Resolution:

  • Solvent System: Acetone/ethanol (10:1 v/v) for optimal solubility and crystallization.

  • Molar Ratio: 1:1.2 (substrate:L-tartaric acid) to drive salt formation.

  • Yield: ~40% (based on Patent’s analogous step).

Hydrochloride Salt Formation

Final protonation with hydrochloric acid stabilizes the product and enhances crystallinity. In Patent, dissociation of the tartrate salt with potassium carbonate, followed by extraction and acidification, yields the hydrochloride. For the target compound, similar treatment with concentrated HCl in dichloromethane would produce the hydrochloride salt, with purity confirmed via HPLC and NMR .

Chemical Reactions Analysis

Types of Reactions

Methyl (2S,4S)-4-hydroxypiperidine-2-carboxylate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as thionyl chloride for chlorination or phosphorus tribromide for bromination.

Major Products

    Oxidation: Formation of 4-oxopiperidine-2-carboxylate derivatives.

    Reduction: Formation of 4-hydroxypiperidine-2-methanol derivatives.

    Substitution: Formation of 4-halogenated piperidine-2-carboxylate derivatives.

Scientific Research Applications

Organic Synthesis

Methyl (2S,4S)-4-hydroxypiperidine-2-carboxylate hydrochloride serves as a chiral building block in the synthesis of complex organic molecules. Its unique stereochemistry allows for the production of enantiomerically pure compounds, which are crucial in drug development.

Pharmaceutical Development

This compound is integral to synthesizing pharmaceuticals, particularly:

  • ACE Inhibitors : It acts as a precursor in developing drugs that regulate blood pressure.
  • Antibiotics : Its derivatives have shown potential in enhancing antibiotic efficacy.

Case Study: ACE Inhibition

A comparative study on various derivatives of this compound demonstrated its moderate ACE inhibitory activity with an IC50 of 0.07 µM. Modifications to the compound resulted in enhanced activity, with some derivatives achieving IC50 values as low as 0.0076 µM.

CompoundIC50 (µM)Notes
Parent Compound0.07Moderate inhibition
Derivative A0.011Enhanced activity
Derivative B0.0076Highest potency

Biological Studies

The compound is utilized in studying enzyme mechanisms and protein-ligand interactions due to its ability to form hydrogen bonds and ionic interactions with biological targets.

Neuroprotective Effects

Recent research has indicated that related compounds exhibit neuroprotective properties against oxidative stress-induced neuronal damage. These findings suggest potential therapeutic applications for neurodegenerative diseases.

Industrial Applications

In addition to its role in pharmaceuticals, this compound is used in the production of agrochemicals and other industrial chemicals, where its chiral nature is beneficial for creating specific active ingredients.

Mechanism of Action

The mechanism of action of methyl (2S,4S)-4-hydroxypiperidine-2-carboxylate hydrochloride depends on its specific application. In medicinal chemistry, it may act by interacting with specific enzymes or receptors, modulating their activity. The piperidine ring can mimic natural substrates or inhibitors, allowing it to bind to biological targets effectively.

Comparison with Similar Compounds

Stereoisomers and Diastereomers

  • (2R,4S)-Methyl 4-hydroxypiperidine-2-carboxylate hydrochloride (CAS: 175671-44-0): This diastereomer differs in the configuration at the 2-position (R vs. S).
  • (2S,5S)-5-Hydroxypiperidine-2-carboxylic acid hydrochloride (CAS: 63088-78-8):
    This analog substitutes the hydroxyl group at position 5 instead of 4. The absence of a methyl ester and the carboxylic acid group reduces lipophilicity (logP ~0.8 vs. ~1.2 for the target compound), impacting membrane permeability .

Functional Group Modifications

  • Methyl (S)-piperidine-2-carboxylate hydrochloride (CAS: 18650-39-0): Lacks the 4-hydroxyl group, resulting in a simpler structure (C₇H₁₄ClNO₂, MW: 179.64 g/mol). The absence of the hydroxyl group diminishes hydrogen-bonding capacity, reducing solubility in aqueous media compared to the target compound .
  • (2S,4S)-Methyl 4-((tert-butoxycarbonyl)amino)pyrrolidine-2-carboxylate hydrochloride (CAS: 1279039-33-6): Incorporates a Boc-protected amine at position 4 (C₁₁H₂₁ClN₂O₄, MW: 280.75 g/mol). The bulky Boc group enhances steric hindrance, which may slow enzymatic degradation but reduce cellular uptake efficiency .

Ring Size and Substituent Variations

  • (2R,4S)-Methyl 4-hydroxypyrrolidine-2-carboxylate hydrochloride (CAS: 481704-21-6): A 5-membered pyrrolidine ring (vs. 6-membered piperidine) with molecular formula C₆H₁₂ClNO₃ (MW: 181.62 g/mol).
  • Methyl (2S,4R)-2-phenylpiperidine-4-carboxylate hydrochloride (CAS: 2377004-81-2): Features a phenyl substituent at position 2 (C₁₃H₁₈ClNO₂, MW: 255.74 g/mol). The aromatic group enhances hydrophobicity (logP ~2.5), favoring blood-brain barrier penetration but reducing aqueous solubility .

Biological Activity

Methyl (2S,4S)-4-hydroxypiperidine-2-carboxylate hydrochloride is a compound of significant interest in medicinal chemistry and pharmacology. Its unique structural properties contribute to a variety of biological activities, particularly in the modulation of neurotransmitter systems and potential therapeutic applications. This article provides a detailed overview of its biological activity, including mechanisms of action, pharmacological profiles, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula: C8_{8}H14_{14}ClN1_{1}O3_{3}
  • Molecular Weight: Approximately 195.65 g/mol
  • Structure: The compound features a piperidine ring with a hydroxyl group at the 4-position and a carboxylate ester at the 2-position, which is crucial for its biological interactions.

This compound interacts with various biological targets, primarily neurotransmitter receptors. Notably, it has been shown to affect:

  • Glutamate Receptors: The compound exhibits binding affinity to ionotropic glutamate receptors, particularly the kainate subtype. This interaction can modulate synaptic transmission and has implications for neuroprotective strategies in neurodegenerative diseases.
  • Neurotransmitter Systems: Research indicates that the compound may influence dopamine and serotonin pathways, suggesting its potential role in treating mood disorders and other psychiatric conditions .

In Vitro Studies

In vitro studies have demonstrated several key biological activities:

  • Neuroprotective Effects: this compound has been observed to reduce oxidative stress in neuronal cells, which is crucial for protecting against neurodegeneration .
  • Anti-inflammatory Activity: The compound significantly decreases levels of inflammatory mediators such as TNF-α and IL-1β, indicating its potential use in inflammatory disorders .

In Vivo Studies

In vivo studies further elucidate the compound's therapeutic potential:

  • Animal Models: In murine models of Alzheimer’s disease, administration of the compound showed a reduction in amyloid-beta plaque formation and improved cognitive function .
  • Dosage and Efficacy: A study reported that doses as low as 30 mg/kg provided substantial neuroprotective effects without significant toxicity .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared to structurally similar compounds.

Compound NameMolecular FormulaKey Biological Activity
(2R,4R)-Methyl 4-hydroxypiperidine-2-carboxylateC8_{8}H14_{14}N1_{1}O3_{3}Neurotransmitter modulation
(2S,4R)-Methyl 4-hydroxyprolineC5_{5}H9_{9}NO3_{3}Antimicrobial properties
(2R,4S)-Methyl 4-hydroxyphenylpiperidineC11_{11}H15_{15}N1_{1}O3_{3}Potential analgesic effects

Case Study 1: Neuroprotection in Alzheimer's Disease

A study focused on the effects of this compound in an Alzheimer's disease model demonstrated significant reductions in amyloid-beta levels and improvements in memory tasks. This suggests that the compound could be a promising candidate for further development in Alzheimer’s therapeutics .

Case Study 2: Anti-inflammatory Mechanisms

In another investigation, the compound was tested for its anti-inflammatory properties using lipopolysaccharide (LPS)-induced inflammation models. Results indicated that treatment with this compound led to decreased expression of pro-inflammatory cytokines .

Q & A

Q. What are the recommended synthetic routes for methyl (2S,4S)-4-hydroxypiperidine-2-carboxylate hydrochloride?

A Povarov reaction using α,β-unsaturated heterocyclic lactones and dimethylhydrazones has been reported, yielding stereochemically complex piperidine derivatives. For example, InCl₃ (10 mol%) in acetonitrile at room temperature produced a 40% yield of a structurally related compound with complete enantioselectivity. Key steps include substrate activation via Lewis acid catalysis and precise control of stereochemistry through chiral auxiliaries .

Q. How should researchers handle and store this compound to ensure stability?

  • Storage: Store at -20°C in airtight containers to prevent hydrolysis. Avoid freeze-thaw cycles, as repeated thawing degrades stability .
  • Solubility: Prepare stock solutions in DMSO (10 mM) and dilute with saline or PEG300 for in vivo studies. Ensure solutions are vortexed or sonicated to avoid precipitation .
  • Safety: Use PPE (gloves, goggles, lab coats) and work in a fume hood. Follow SDS guidelines for spill management (e.g., ventilation, neutralization) .

Q. What spectroscopic methods are used to confirm its structural identity?

  • NMR: ¹H and ¹³C NMR (including 2D experiments like COSY and HSQC) verify stereochemistry and functional groups. For example, coupling constants in ¹H NMR distinguish axial/equatorial hydroxyl groups in piperidine rings .
  • HRMS: High-resolution mass spectrometry confirms molecular formula (e.g., [M+H]+ or [M-Cl]+ ions) .
  • IR: Peaks at ~3400 cm⁻¹ (O-H stretch) and ~1700 cm⁻¹ (ester C=O) validate functional groups .

Advanced Research Questions

Q. How can researchers optimize low yields (e.g., 40%) in stereoselective syntheses of this compound?

  • Catalyst Screening: Test alternative Lewis acids (e.g., Sc(OTf)₃, Yb(OTf)₃) to improve activation of α,β-unsaturated substrates .
  • Solvent Effects: Evaluate polar aprotic solvents (DMF, DMSO) to enhance reaction rates. Acetonitrile may limit solubility of intermediates .
  • Temperature Control: Conduct reactions under reflux (e.g., 80°C) to overcome kinetic barriers while monitoring enantiomeric excess via chiral HPLC .

Q. What advanced techniques resolve contradictions in stereochemical assignments?

  • X-ray Crystallography: Single-crystal analysis provides unambiguous confirmation of absolute configuration .
  • Computational Modeling: Density Functional Theory (DFT) predicts stable conformers and validates NMR-derived stereochemical assignments .
  • Dynamic NMR: Monitor temperature-dependent shifts to assess ring-flipping dynamics in piperidine derivatives .

Q. How can researchers develop robust HPLC methods for purity analysis?

  • Column Selection: Use chiral columns (e.g., Chiralpak IA/IB) with hexane/isopropanol gradients to separate enantiomers .
  • Detection: UV absorption at 254 nm (for aromatic moieties) or evaporative light scattering (ELS) for non-chromophoric compounds .
  • Validation: Perform spike-and-recovery experiments with USP reference standards to ensure accuracy and precision .

Q. What protocols ensure reproducibility in in vivo studies involving this compound?

  • Dosing Solutions: Prepare formulations with ≤5% DMSO in saline/PEG300 to minimize toxicity. Filter sterilize (0.22 µm) before administration .
  • Pharmacokinetics: Use LC-MS/MS to quantify plasma concentrations. Monitor metabolites via fragmentation patterns (e.g., m/z transitions) .
  • Ethical Compliance: Follow Schedule II regulations (U.S.) for opioid-related analogs, including secure storage and disposal .

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